4-(4-chlorophenyl)-1H-pyrazole-3-thiol
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Overview
Description
4-(4-chlorophenyl)-1H-pyrazole-3-thiol is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a thiol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1H-pyrazole-3-thiol typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1H-pyrazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding hydrosulfides.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrosulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-chlorophenyl)-1H-pyrazole-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1H-pyrazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-4-hydroxypiperidine: Shares the 4-chlorophenyl group but differs in the core structure and functional groups.
4-chlorophenyl isocyanate: Contains the 4-chlorophenyl group but has an isocyanate functional group instead of a pyrazole ring.
Bis(4-chlorophenyl) sulfone: Features two 4-chlorophenyl groups connected by a sulfone linkage
Uniqueness
4-(4-chlorophenyl)-1H-pyrazole-3-thiol is unique due to the presence of both a pyrazole ring and a thiol group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable scaffold for further research and development.
Properties
Molecular Formula |
C9H7ClN2S |
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Molecular Weight |
210.68 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1,2-dihydropyrazole-3-thione |
InChI |
InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-5-11-12-9(8)13/h1-5H,(H2,11,12,13) |
InChI Key |
ZYPJYQOKYRKZEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNNC2=S)Cl |
Origin of Product |
United States |
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